1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is a chemical compound characterized by its unique structure, which includes a dioxoisoindolin moiety and a fluorophenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate typically involves the reaction of isoindoline-1,3-dione with 2-(4-fluorophenyl)acetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has been studied for its biological activity, including potential antioxidant and anticancer properties.
Medicine: The compound may have therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate can be compared with other similar compounds, such as:
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents.
Fluorophenyl acetate derivatives: These compounds have similar fluorophenyl groups but differ in their acyl groups.
The uniqueness of this compound lies in its specific combination of the dioxoisoindolin moiety and the fluorophenyl acetate group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGMCMDUIYSJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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